3-(4-Chlorophenyl)-1-(2,4-dimethyl-1,3-oxazol-5-yl)prop-2-en-1-one
Overview
Description
3-(4-Chlorophenyl)-1-(2,4-dimethyl-1,3-oxazol-5-yl)prop-2-en-1-one, commonly referred to as 4-Chloro-2,4-dimethyl-1,3-oxazol-5-one (CDMO) is an organic compound with a wide range of applications due to its unique chemical structure. CDMO has been extensively studied for its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Antibacterial Activity
3-(4-Chlorophenyl)-1-(2,4-dimethyl-1,3-oxazol-5-yl)prop-2-en-1-one has been studied for its potential antibacterial properties. Research demonstrated that novel heterocyclic compounds containing this fragment exhibited significant antibacterial activity against various bacterial strains such as Pseudomonas aeruginosa, Bacillus subtilis, Erwinia carotovora, and Escherichia coli (Mehta, 2016).
Anticancer and Antimicrobial Properties
In the quest for novel biologically potent compounds, research has explored derivatives of 3-(4-Chlorophenyl)-1-(2,4-dimethyl-1,3-oxazol-5-yl)prop-2-en-1-one for their anticancer and antimicrobial activities. These studies revealed that certain compounds showed high potency against a panel of 60 cancer cell lines at the National Cancer Institute (NCI, USA). Additionally, they demonstrated efficacy against various pathogenic bacterial and fungal strains (Katariya, Vennapu & Shah, 2021).
Nonlinear Optical Properties
This compound has also been the subject of studies in the field of nonlinear optics. Novel derivatives were synthesized to evaluate their third-order nonlinear optical properties, which are crucial for applications in photonics and optical limiting devices. These compounds, especially with electron donor substituents, exhibited excellent optical limiting behavior, making them potential candidates for optical device applications (Murthy et al., 2013).
Structural and Molecular Insights
The compound has been central to structural studies, contributing to our understanding of crystal and molecular structures in related chemical classes. Such research provides insights into intermolecular interactions, stability, and conformational behaviors, which are crucial for designing drugs and materials with specific properties (Anderson et al., 1984).
properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-(2,4-dimethyl-1,3-oxazol-5-yl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-9-14(18-10(2)16-9)13(17)8-5-11-3-6-12(15)7-4-11/h3-8H,1-2H3/b8-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZARPQOVHAJVCF-VMPITWQZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C)C(=O)C=CC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC(=N1)C)C(=O)/C=C/C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-1-(2,4-dimethyl-1,3-oxazol-5-yl)prop-2-en-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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